1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science. The compound features a triethylsilyl group attached to a prop-2-yn-1-yl chain, which is further connected to a benzotriazole ring. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-1-(triethylsilyl)prop-1-yne and benzotriazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the benzotriazole, followed by nucleophilic substitution with the bromoalkyne.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow reactors can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triethylsilyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cycloaddition Reactions: The alkyne moiety in the compound can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Bases: Sodium hydride, potassium tert-butoxide.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Cycloaddition Catalysts: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
The major products formed from the reactions of this compound include various substituted benzotriazoles, triazole derivatives, and silyl-protected compounds.
Scientific Research Applications
1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: It is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. The triethylsilyl group can be selectively removed under mild conditions, allowing for further functionalization of the compound.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Trimethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole: Similar structure with a trimethylsilyl group instead of a triethylsilyl group.
1-[3-(Triisopropylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole: Similar structure with a triisopropylsilyl group.
1-[3-(Tri-tert-butylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole: Similar structure with a tri-tert-butylsilyl group.
Uniqueness
The uniqueness of 1-[3-(Triethylsilyl)prop-2-yn-1-yl]-1H-1,2,3-benzotriazole lies in its specific triethylsilyl group, which imparts distinct steric and electronic properties. This makes the compound particularly useful in selective reactions and applications where other silyl-protected compounds may not be as effective.
Properties
IUPAC Name |
3-(benzotriazol-1-yl)prop-1-ynyl-triethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3Si/c1-4-19(5-2,6-3)13-9-12-18-15-11-8-7-10-14(15)16-17-18/h7-8,10-11H,4-6,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFOZIPZFYWFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#CCN1C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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